molecular formula C9H13N3 B14202420 2,3-Dihydro-1H-indene-2,4,7-triamine CAS No. 917805-18-6

2,3-Dihydro-1H-indene-2,4,7-triamine

Cat. No.: B14202420
CAS No.: 917805-18-6
M. Wt: 163.22 g/mol
InChI Key: VYEBBNCFDMPQAM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2,4,7-triamine is an organic compound with a unique structure that includes an indene backbone with three amine groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-indene-2,4,7-triamine typically involves multi-step organic reactions. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired triamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-2,4,7-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2,3-Dihydro-1H-indene-2,4,7-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indene-2,4,7-triamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can affect enzyme activity, protein binding, and other biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-indene-1-methanamine
  • 4,7-Dimethyl-2,3-dihydro-1H-indene
  • 2,3-Dihydro-1H-indene-1-one

Uniqueness

2,3-Dihydro-1H-indene-2,4,7-triamine is unique due to the presence of three amine groups, which provide multiple sites for chemical reactions and interactions. This makes it more versatile compared to similar compounds that may have fewer functional groups .

Properties

CAS No.

917805-18-6

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2,3-dihydro-1H-indene-2,4,7-triamine

InChI

InChI=1S/C9H13N3/c10-5-3-6-7(4-5)9(12)2-1-8(6)11/h1-2,5H,3-4,10-12H2

InChI Key

VYEBBNCFDMPQAM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C(C=CC(=C21)N)N)N

Origin of Product

United States

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